Isotiocianato de 3-metilbencilo

Descripción general

Descripción

3-Methylbenzyl isothiocyanate (3-MBITC) is a naturally occurring isothiocyanate found in cruciferous vegetables such as cabbage, cauliflower, Brussels sprouts, and kale. It is a volatile compound that has a characteristic pungent odor and is present in the essential oils of these vegetables. 3-MBITC has been extensively studied for its potential health benefits due to its antioxidant, anti-inflammatory, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los isotiocianatos (ITC), incluido el isotiocianato de 3-metilbencilo, se han estudiado por su actividad antimicrobiana contra las infecciones humanas . Son productos bioactivos que resultan de la hidrólisis enzimática de los glucosinolatos, los metabolitos secundarios más abundantes en el orden botánico Brassicales .

Propiedades Antiinflamatorias

Los ITC exhiben propiedades antiinflamatorias . Esto los hace valiosos en el tratamiento de afecciones donde la inflamación juega un papel clave.

Propiedades Anticancerígenas

Los ITC han sido reconocidos por sus propiedades anticancerígenas . Han llamado la atención de biólogos y químicos debido a su importancia en la química sintética y su potencial en el tratamiento del cáncer .

Efectos Analgésicos

Los estudios han demostrado que los ITC tienen efectos analgésicos . Esto sugiere que podrían usarse en el manejo del dolor.

Efectos Cardioprotectores

Se ha encontrado que los ITC tienen efectos cardioprotectores . Esto significa que podrían usarse potencialmente en la prevención y el tratamiento de enfermedades cardíacas.

Tratamiento de Trastornos Neurológicos

Los ITC han mostrado potencial en el tratamiento de trastornos neurológicos . Esto abre posibilidades para su uso en neurología y salud mental.

Regulación de la Función de la Glándula Tiroides

Se ha encontrado que los ITC, incluido el this compound, regulan la función de la glándula tiroides . Esto sugiere posibles aplicaciones en endocrinología.

Síntesis de Isotiocianatos

El this compound, como otros ITC, sirve como una plataforma valiosa para transformaciones versátiles en química sintética . Esto lo convierte en un compuesto significativo en el campo de la síntesis química .

Mecanismo De Acción

Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . They are also known for their antimicrobial properties against human pathogens .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

3-Methylbenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Additionally, 3-Methylbenzyl isothiocyanate can modulate the activity of phase II detoxification enzymes, such as glutathione S-transferases, which are crucial for the detoxification of reactive intermediates. These interactions highlight the compound’s potential in modulating biochemical pathways related to detoxification and metabolism .

Cellular Effects

3-Methylbenzyl isothiocyanate has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB signaling pathway. Additionally, 3-Methylbenzyl isothiocyanate can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of 3-Methylbenzyl isothiocyanate involves its interaction with various biomolecules. It can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the modulation of protein function. This compound can also inhibit the activity of certain enzymes, such as histone deacetylases, which results in changes in gene expression. Furthermore, 3-Methylbenzyl isothiocyanate can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant response elements and enhancing cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylbenzyl isothiocyanate can vary over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to 3-Methylbenzyl isothiocyanate has been shown to result in sustained activation of detoxification pathways and prolonged inhibition of cell proliferation. The stability and degradation of the compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-Methylbenzyl isothiocyanate in animal models are dose-dependent. At low doses, the compound can exert chemopreventive effects by inducing detoxification enzymes and inhibiting carcinogen activation. At high doses, 3-Methylbenzyl isothiocyanate can cause toxicity, including genotoxic effects and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and deplete cellular antioxidants .

Metabolic Pathways

3-Methylbenzyl isothiocyanate is involved in several metabolic pathways, primarily through its interaction with detoxification enzymes. It is metabolized via the mercapturic acid pathway, which involves conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This metabolic pathway is crucial for the detoxification and excretion of 3-Methylbenzyl isothiocyanate and its metabolites .

Transport and Distribution

Within cells and tissues, 3-Methylbenzyl isothiocyanate is transported and distributed through interactions with various transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 3-Methylbenzyl isothiocyanate within tissues can also be influenced by its affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Methylbenzyl isothiocyanate is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, 3-Methylbenzyl isothiocyanate can modulate gene expression by interacting with transcription factors and histone-modifying enzymes. In the mitochondria, it can influence cellular metabolism and apoptosis by affecting mitochondrial function .

Propiedades

IUPAC Name |

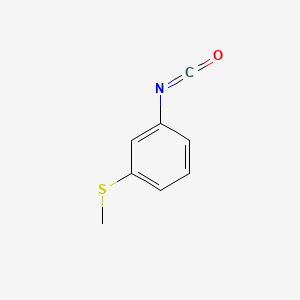

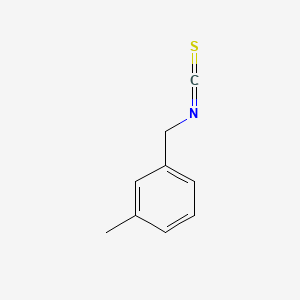

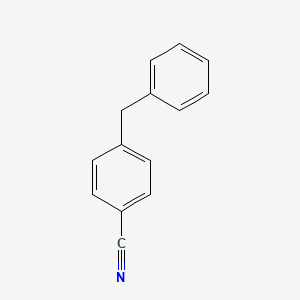

1-(isothiocyanatomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXFAFWRXGFTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

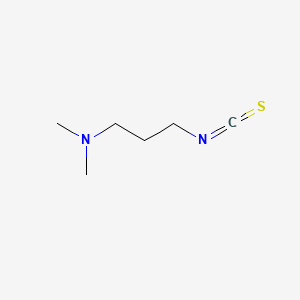

CC1=CC(=CC=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190457 | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-66-0 | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)